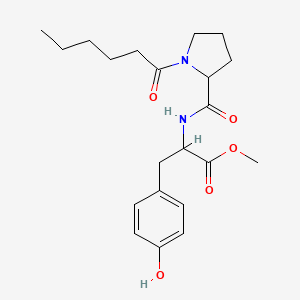
Dilept
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-caproyl-L-prolyl-L-tyrosine methyl ester , is a pharmacologically active compound exhibiting pronounced antipsychotic activity. It was designed at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, based on the short peptide amide L-prolyl-L-tyrosine, an analog of the atypical neuroleptic sulpiride .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dilept involves a four-step scalable method that enables the product to be obtained in 52% yield without racemization . The process includes:
Preparation of caproic acid chloride: Caproic acid is treated with thionyl chloride.
Schotten–Baumann acylation: L-proline is acylated by the obtained acid chloride.
Esterification of L-tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Synthesis of the methyl ester: The methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide (DMF).
Industrial Production Methods
For industrial production, the formulation, manufacturing technology, and analytical techniques have been developed for this compound in a solid dosage form (tablets). The direct compression of a tableting mass with a 1:9 ratio of substance to ludipress is the optimum method for manufacturing these tablets .
化学反应分析
Types of Reactions
Dilept undergoes several types of chemical reactions, including:
Esterification and Acylation: As part of its synthesis, this compound undergoes esterification and acylation reactions.
Common Reagents and Conditions
Thionyl chloride: Used for the preparation of caproic acid chloride and esterification of L-tyrosine.
Isobutylchloroformate: Used in the mixed anhydride method for synthesizing the methyl ester of N-caproyl-L-prolyl-L-tyrosine.
Major Products Formed
N-caproyl-L-prolyl-L-tyrosine: Formed as a major metabolite (M1) during hydrolysis.
N-caproyl-L-proline: Formed as a secondary metabolite (M2) during further hydrolysis.
科学研究应用
Dilept has a wide range of scientific research applications, including:
作用机制
Dilept exerts its effects by mimicking the structure of neurotensin, a neuropeptide involved in modulating dopamine pathways. It binds to neurotensin receptors, leading to antipsychotic effects without the extrapyramidal side effects commonly associated with traditional neuroleptics . The molecular targets include neurotensin receptors, and the pathways involved are related to dopamine modulation .
相似化合物的比较
Dilept is compared with other neurotensin analogs and atypical neuroleptics:
Neurotensin analogs: This compound is more stable in human plasma and exhibits a broader range of pharmacological activities.
Atypical neuroleptics: Unlike traditional neuroleptics, this compound lacks extrapyramidal symptoms and has neuroprotective properties.
List of Similar Compounds
Sulpiride: An atypical neuroleptic with a similar structure to this compound.
Neurotensin (NT) analogs: Other dipeptide analogs of neurotensin with neuroleptic-like activity.
属性
分子式 |
C21H30N2O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
methyl 2-[(1-hexanoylpyrrolidine-2-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26) |
InChI 键 |
HNWPAYLOEFDTJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


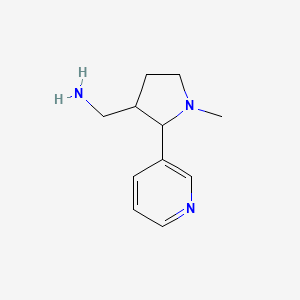
![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
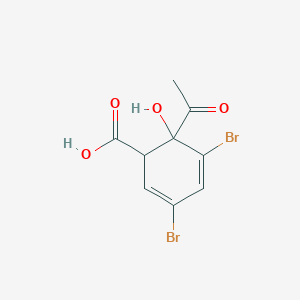
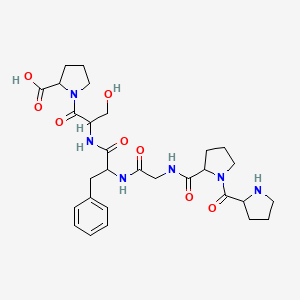
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
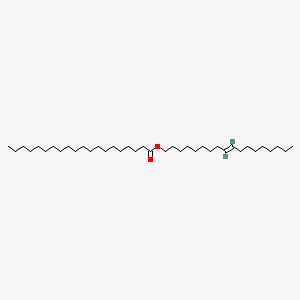
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)


![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)
